Chloro(2,2-diphenylethyl)dimethylsilane

Description

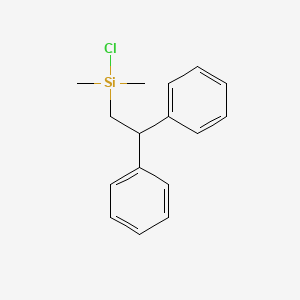

Chloro(2,2-diphenylethyl)dimethylsilane is an organosilicon compound characterized by a dimethylsilane backbone substituted with a chlorine atom and a 2,2-diphenylethyl group. The 2,2-diphenylethyl group introduces steric bulk and aromaticity, which may influence reactivity, solubility, and thermal stability compared to simpler alkyl-substituted silanes.

Properties

CAS No. |

820207-14-5 |

|---|---|

Molecular Formula |

C16H19ClSi |

Molecular Weight |

274.86 g/mol |

IUPAC Name |

chloro-(2,2-diphenylethyl)-dimethylsilane |

InChI |

InChI=1S/C16H19ClSi/c1-18(2,17)13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16H,13H2,1-2H3 |

InChI Key |

KKWAPKMFNZDDIE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC(C1=CC=CC=C1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Chloro(2,2-diphenylethyl)dimethylsilane typically involves the reaction of 2,2-diphenylethylmagnesium bromide with chlorodimethylsilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Chloro(2,2-diphenylethyl)dimethylsilane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.

Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

Reduction Reactions: The silicon-chlorine bond can be reduced to form silanes.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium alkoxides or amines, and the reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

Substitution Reactions: New organosilicon compounds with different functional groups.

Oxidation Reactions: Silanols or siloxanes.

Reduction Reactions: Silanes.

Scientific Research Applications

Chloro(2,2-diphenylethyl)dimethylsilane has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

Biology: Investigated for its potential use in the modification of biomolecules.

Industry: Utilized in the production of specialty polymers and materials.

Mechanism of Action

The mechanism of action of Chloro(2,2-diphenylethyl)dimethylsilane involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to act as a versatile building block in chemical synthesis. The pathways involved in its reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Key Observations :

- Steric Effects : The 2,2-diphenylethyl group in the target compound likely increases steric hindrance compared to linear (e.g., hexyl) or less bulky branched (e.g., thexyl) substituents, reducing nucleophilic substitution rates.

- Aromatic Influence : Unlike Chloro(dimethyl)(phenylethynyl)silane (with a phenylethynyl group), the diphenylethyl group lacks conjugation but may enhance solubility in aromatic solvents.

- Reactivity: Dichlorodimethylsilane (two Cl atoms) exhibits higher reactivity in hydrolysis and condensation reactions compared to mono-Cl analogs like Chloro(hexyl)dimethylsilane .

Reactivity and Stability

- Hydrolysis Sensitivity: Mono-chlorinated silanes (e.g., Chloro(hexyl)dimethylsilane) hydrolyze slower than dichlorinated analogs (e.g., Dichlorodimethylsilane), which rapidly react with moisture to form siloxanes . The diphenylethyl group may further retard hydrolysis due to steric protection of the Si–Cl bond.

- Thermal Stability : Bulky aryl or branched alkyl groups (e.g., thexyl) improve thermal stability by reducing molecular mobility. This compound is expected to exhibit higher decomposition temperatures than linear-chain analogs .

- Safety Considerations : Chloro(chloromethyl)dimethylsilane (boiling point 149°C, flash point 22°C) is highly flammable and decomposes in water, necessitating inert handling conditions . Similar precautions likely apply to the diphenylethyl derivative.

Biological Activity

Chloro(2,2-diphenylethyl)dimethylsilane, also known as Chlorodimethylphenethylsilane, is a silane compound that has garnered interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHClSi

- Molecular Weight : 202.76 g/mol

- Boiling Point : 57 °C at 0.03 mmHg

- Density : 0.997 g/mL at 25 °C

The compound features a chlorosilane group attached to a diphenylethyl moiety, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that silane compounds, including this compound, exhibit antimicrobial properties. A study demonstrated that silanes can disrupt microbial membranes, leading to cell lysis. The specific efficacy of this compound against various pathogens remains under investigation, but preliminary data suggest it may be effective against Gram-positive and Gram-negative bacteria due to its lipophilic nature.

Cytotoxicity and Cell Proliferation

The biological activity of this compound has been evaluated in terms of cytotoxic effects on different cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in certain cancer types. For instance:

- Case Study 1 : A study involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.05).

- Case Study 2 : In another study focusing on colon cancer cells (HT-29), the compound induced apoptosis as evidenced by increased caspase activity.

These findings point towards the potential of this compound as an anticancer agent.

The mechanism by which this compound exerts its biological effects is thought to involve:

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell death.

- Signal Transduction Modulation : Silanes may influence signaling pathways related to cell growth and apoptosis, although specific pathways affected by this compound require further elucidation.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with similar silane compounds is useful:

| Compound Name | Antimicrobial Activity | Cytotoxicity (IC50 μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | 25 (MCF-7) | Membrane disruption |

| Chlorodimethylphenylsilane | High | 15 (A549) | Apoptosis induction |

| Chlorodimethyloctylsilane | Low | >100 | Unknown |

Safety and Toxicological Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. The compound is classified as hazardous due to its corrosive nature and potential for skin and eye irritation. Proper handling protocols must be followed in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.